molecular formula C10H12ClF2N3 B1491806 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine CAS No. 2022640-58-8

2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine

Cat. No.: B1491806
CAS No.: 2022640-58-8
M. Wt: 247.67 g/mol
InChI Key: ZFBUHPKZLFKWHB-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine ( 2022640-58-8) is a high-purity pyrazine-based chemical building block designed for pharmaceutical and life sciences research. With the molecular formula C10H12ClF2N3 and a molecular weight of 247.67, this compound is a key intermediate in the exploration of novel therapeutic agents . Pyrazine derivatives are of significant interest in medicinal chemistry, particularly in the field of oncology, where they are investigated as potential allosteric inhibitors of the SHP2 protein, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene . The SHP2 pathway is a critical regulator of cell proliferation and survival, and its upregulation is implicated in various human cancers, including melanoma, liver, and lung cancer . The structure of this compound, which features a chloro-pyrazine core linked to a difluoromethyl-substituted piperidine, is optimized for structure-based drug design and molecular docking studies, making it a valuable tool for researchers developing low molecular weight organic compounds to target key enzymatic pathways . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-3-[4-(difluoromethyl)piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2N3/c11-8-10(15-4-3-14-8)16-5-1-7(2-6-16)9(12)13/h3-4,7,9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBUHPKZLFKWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine generally follows these key steps:

Preparation of 2-Chloropyrazine Precursors

The starting point is often 2-chloropyrazine , which can be prepared by direct chlorination of pyrazine or by substitution reactions on pyrazine derivatives. Literature reports indicate that halogenation reactions use reagents such as phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or N-chlorosuccinimide under controlled conditions to selectively chlorinate the pyrazine ring at the 2-position.

Step Reagents/Conditions Outcome Notes
1 Pyrazine + Chlorinating agent (e.g., SOCl2) 2-Chloropyrazine Selective chlorination at C-2
2 Purification by distillation or chromatography Pure 2-chloropyrazine Ready for next substitution step

The 4-(difluoromethyl)piperidine substituent is prepared separately, often via fluorination reactions on piperidine derivatives or by introduction of difluoromethyl groups using reagents such as difluoromethyl iodide or bromide under nucleophilic or radical conditions.

Step Reagents/Conditions Outcome Notes
1 Piperidine derivative + Difluoromethyl halide 4-(Difluoromethyl)piperidine May require base or catalyst
2 Purification by chromatography Pure 4-(Difluoromethyl)piperidine Ready for coupling

Coupling Reaction: Nucleophilic Substitution on 2-Chloropyrazine

The critical step is the nucleophilic substitution of the chlorine atom at the 3-position of 2-chloropyrazine with the nitrogen of 4-(difluoromethyl)piperidine. This reaction typically proceeds under reflux in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) with or without added base to facilitate substitution.

Step Reagents/Conditions Outcome Notes
1 2-Chloropyrazine + 4-(Difluoromethyl)piperidine in DMF

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new chemical entities.

Biology: In biological research, 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: The compound has potential medicinal applications, including the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial applications where its unique properties are advantageous.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents on Pyrazine Key Structural Features Biological Relevance
Target Compound 2-Cl, 3-(4-(difluoromethyl)piperidinyl) Difluoromethyl-piperidine enhances metabolic stability Potential kinase or enzyme inhibition
2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine 2-Cl, 3-(4-(2-methoxyethyl)piperidinyl) Methoxyethyl increases polarity Alters solubility and tissue distribution
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride 2-Cl, 3-(2-methylpiperazinyl) Methylpiperazine introduces basicity Improved solubility but reduced metabolic resistance
2-(Piperidin-4-yloxy)pyrazine hydrochloride 2-O-linked piperidine Ether linkage reduces planarity May affect target binding affinity
1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine Chlorophenyl-thiazolyl, trifluoromethyl-pyridinyl Bulky aromatic groups enhance target specificity Potent inhibitor of bacterial enzymes

Key Observations :

  • Difluoromethyl vs. Methyl/Methoxy : The difluoromethyl group in the target compound improves metabolic stability compared to methyl or methoxy groups, which are prone to oxidative metabolism .
  • Piperidine vs. Piperazine : Piperidine (6-membered ring) offers conformational rigidity, whereas piperazine (containing two nitrogen atoms) increases basicity and solubility but may reduce blood-brain barrier penetration .
  • Substituent Position : Position 3 on pyrazine is critical for binding to kinase ATP pockets, as seen in pyrido[3,4-b]pyrazine-based kinase inhibitors .

Physicochemical Data :

Property Target Compound 2-Chloro-3-(2-methoxyethyl-piperidinyl)pyrazine (R)-2-Chloro-3-(2-methylpiperazinyl)pyrazine
Molecular Weight ~285.1 g/mol ~296.7 g/mol ~294.8 g/mol
LogP ~2.5 (estimated) ~1.8 ~1.2
Solubility (aq.) Low (fluorinated groups) Moderate (methoxyethyl enhances polarity) High (piperazine increases basicity)

Computational Insights :

Kinase Inhibition :

  • Pyrido[3,4-b]pyrazines with 4-(piperidin-1-yl)aniline substituents show IC50 values in the low micromolar range against cancer-related kinases (e.g., EGFR, VEGFR) . The target compound’s difluoromethyl group may enhance target residence time via hydrophobic interactions.
  • ML267, a piperazine-carbothioamide analog, inhibits bacterial phosphopantetheinyl transferase (IC50 < 1 µM) . The target compound’s piperidine group may reduce off-target effects compared to piperazine-based inhibitors.

Pharmacokinetic Profile :

  • Metabolic Stability : Fluorination reduces CYP450-mediated oxidation, extending half-life relative to methyl-substituted compounds .

Q & A

Q. What are the common synthetic routes for 2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Preparation of the piperidine core via cyclization of precursors like 4-(difluoromethyl)piperidine.
  • Step 2 : Chlorination at the pyrazine ring using POCl₃ or PCl₅ under reflux conditions.
  • Step 3 : Coupling the chloropyrazine with the piperidine fragment using coupling agents like HOBt/TBTU in anhydrous DMF with NEt₃ as a base .
  • Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) or crystallization with Et₂O .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural validation employs:
  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., C–Cl bond distance of ~1.74 Å and piperidine ring conformation) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ ~7.3–8.0 ppm) and piperidine CH₂ groups (δ ~2.4–3.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error .

Q. What analytical techniques are used to assess purity?

  • Methodological Answer :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds.
  • TLC : Silica gel plates developed in EtOAc/hexane (1:1) to monitor reaction progress.
  • Elemental analysis : Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Determine if dynamic processes (e.g., ring flipping in piperidine) cause peak broadening .
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates.
  • Catalyst Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for cross-couplings or KI for SNAr reactions .
  • Temperature Control : Microwave-assisted synthesis (100–150°C) reduces reaction time from 24h to 1–2h .

Q. How to design a structure-activity relationship (SAR) study for kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at pyrazine C-5/C-8 positions to probe steric/electronic effects .
  • Biological Assays :
  • Kinase Profiling : Test against panels (e.g., EGFR, VEGFR) using ATP-competitive fluorescence assays.
  • IC₅₀ Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine) .
  • Docking Studies : Align derivatives in kinase ATP-binding pockets (e.g., using AutoDock Vina) to predict binding modes .

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

  • Methodological Answer :
  • Permeability Assessment : Use Caco-2 monolayer assays to measure Papp values; low permeability may explain reduced cellular activity.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways.
  • Prodrug Design : Mask polar groups (e.g., esterify –OH) to enhance cell penetration .

Key Challenges and Solutions

  • Synthetic Challenges :
    • Low Yield in Coupling Steps : Optimize stoichiometry (1.2 eq. piperidine fragment) and use fresh TBTU .
  • Analytical Challenges :
    • Ambiguous NOE Signals : Conduct ROESY experiments to confirm spatial proximity of substituents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine
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2-Chloro-3-(4-(difluoromethyl)piperidin-1-yl)pyrazine

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